3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

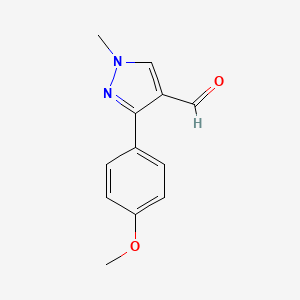

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a methyl group at the 1-position and a 4-methoxyphenyl substituent at the 3-position of the pyrazole ring. Its structure is characterized by the aldehyde functional group at position 4, which enhances reactivity for further derivatization.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-7-10(8-15)12(13-14)9-3-5-11(16-2)6-4-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWYEGHUTITAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198127 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304477-42-7 | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=304477-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. This intermediate is then subjected to Vilsmeier-Haack formylation using phosphorus oxychloride and dimethylformamide to introduce the aldehyde group at the fourth position.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

Oxidation: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown promising therapeutic effects, particularly in anticancer and anti-inflammatory applications.

Anticancer Properties : Research indicates that pyrazole derivatives exhibit notable anticancer activities. For instance, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers. The mechanism often involves the inhibition of tubulin polymerization, affecting cell division and proliferation.

Anti-inflammatory Effects : Pyrazole derivatives have also been reported to possess anti-inflammatory properties. They can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in developing organic materials with specific electronic or optical properties. Its unique structure allows it to be employed as a building block for synthesizing more complex heterocyclic molecules, which are prevalent in functional materials .

Biological Studies

This compound serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding. The methoxyphenyl group enhances binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in target proteins.

Case Studies

Several studies have highlighted the applications of this compound:

Study on Anticancer Activity : A recent study focused on the synthesis of pyrazole derivatives, including this compound, evaluated their anticancer properties against various cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations .

Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. The findings revealed that these compounds could effectively reduce inflammation markers in vitro, supporting their use in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural differences and molecular properties of related pyrazole-4-carbaldehyde derivatives:

*Calculated based on molecular formula (C₁₂H₁₂N₂O₂).

Key Observations :

- Substituent Effects :

- N1 Substituents : Methyl (electron-donating) vs. phenyl/benzoyl (bulky, electron-withdrawing) groups influence solubility and steric hindrance. Benzoyl derivatives (e.g., ) enhance antioxidant activity due to conjugated aromatic systems.

- C3 Substituents : Methoxy groups improve lipophilicity and membrane permeability, while halogens (e.g., Cl, F in ) enhance electrophilicity and target binding.

Antioxidant and Anti-Inflammatory Activity

- Chalcone Analogues : SAR studies () reveal that electron-withdrawing groups (e.g., halogens) at para positions enhance activity. For example, cardamonin (IC₅₀ = 4.35 μM) lacks bulky substituents, while methoxy groups reduce potency (IC₅₀ up to 70.79 μM).

Enzyme Inhibition

Antimicrobial Activity

Crystallographic and Spectral Data

- Crystal Structures: Pyrazole derivatives (e.g., ) are often characterized via X-ray diffraction using SHELX programs . For example, 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde crystallizes in monoclinic systems, with bond lengths confirming conjugation between the aldehyde and pyrazole ring .

- Spectral Confirmation : IR and NMR data (e.g., δ 9.7 ppm for aldehyde protons in ) validate the presence of functional groups.

Biological Activity

3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This article summarizes its synthesis, biological evaluations, and the mechanisms underlying its various effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 201.25 g/mol. The compound features a pyrazole ring, a methoxyphenyl group, and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the electrophilic substitution of suitable carbon nucleophiles. The reaction conditions must be carefully controlled to achieve high yields and purity.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. Studies have shown that pyrazole compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancers . The mechanism often involves the inhibition of tubulin polymerization, affecting cell division and proliferation.

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Pyrazole derivatives are known for their activity against various bacterial strains and fungi. For example, studies indicate that certain pyrazole compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus .

Case Studies

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules. Molecular docking studies suggest that it may bind to targets involved in cancer progression and inflammation .

Q & A

Q. Q1. What are the established synthetic routes for 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

A1. The compound is synthesized via nucleophilic substitution of 1-methyl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with 4-methoxyphenol in the presence of a basic catalyst (e.g., K₂CO₃) . Yield optimization requires precise control of reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 aldehyde:phenol). Side reactions, such as over-alkylation or decomposition of the methoxy group, are mitigated by inert atmosphere conditions (N₂/Ar) .

Q. Q2. How is the compound structurally validated, and what analytical techniques are critical for confirming its purity?

A2. Single-crystal X-ray diffraction (SC-XRD) confirms the planar geometry of the pyrazole ring and the orientation of the 4-methoxyphenyl substituent . Complementary techniques include:

- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–3.9 ppm) .

- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O aldehyde) and 1250–1270 cm⁻¹ (C-O methoxy) .

- HPLC-MS : Purity >95% with ESI+ showing [M+H]⁺ at m/z 217.1 .

Advanced Mechanistic and Reactivity Studies

Q. Q3. What factors govern the regioselectivity of electrophilic substitution in pyrazole-carbaldehyde derivatives?

A3. The electron-withdrawing aldehyde group at C4 directs electrophiles to C5 via resonance stabilization. For example, halogenation (Cl₂/FeCl₃) occurs exclusively at C5 due to the meta-directing effect of the aldehyde . Steric hindrance from the 1-methyl group further limits reactivity at C3 . Computational studies (DFT) support these observations, showing higher electron density at C5 .

Q. Q4. How does the 4-methoxyphenyl substituent influence the compound’s reactivity in cross-coupling reactions?

A4. The methoxy group enhances electron density in the aryl ring, facilitating Suzuki-Miyaura couplings with arylboronic acids. However, the aldehyde’s sensitivity to strong bases (e.g., NaOH) necessitates protected intermediates (e.g., acetal formation) prior to coupling . Pd(PPh₃)₄/K₂CO₃ in THF/water (3:1) achieves 70–85% yield for biaryl derivatives .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What pharmacological activities are associated with this compound, and how do structural modifications enhance potency?

A5. The scaffold exhibits antiviral (flavivirus) and antibacterial activity due to its ability to disrupt protein-DNA interactions . SAR studies show:

Q. Q6. How do crystallographic data inform drug design for pyrazole derivatives?

A6. SC-XRD reveals intermolecular interactions (e.g., C-H···O hydrogen bonds) that stabilize crystal packing, which correlates with improved solubility and thermal stability. For instance, the dihedral angle between pyrazole and methoxyphenyl rings (8.5–12.7°) minimizes steric clashes, enhancing binding to hydrophobic enzyme pockets .

Methodological Challenges and Data Interpretation

Q. Q7. How should researchers address contradictions in reported biological activity data for this compound?

A7. Discrepancies arise from assay conditions (e.g., cell line variability) and impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use WHO-recommended cell lines (e.g., Vero E6 for antiviral testing) .

- Batch validation : LC-MS quantification of trace byproducts (e.g., 3-(4-hydroxyphenyl) analogs) .

- Dose-response curves : EC₅₀ values should be normalized to positive controls (e.g., ribavirin for antiviral studies) .

Q. Q8. What advanced computational methods are recommended for predicting the compound’s reactivity?

A8. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level accurately predicts:

- Frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer interactions .

- Transition states for nucleophilic attacks on the aldehyde group .

- Solvent effects (PCM model) on reaction pathways in polar aprotic solvents (DMF, DMSO) .

Safety and Handling Protocols

Q. Q9. What safety precautions are essential during large-scale synthesis?

A9. The aldehyde group is a skin irritant (GHS Category 2). Use:

- PPE : Nitrile gloves, goggles, and fume hoods .

- Waste disposal : Neutralize with NaHSO₃ before aqueous disposal .

- Storage : Anhydrous conditions (4°C under N₂) to prevent aldehyde oxidation .

Emerging Applications in Heterocyclic Chemistry

Q. Q10. How is this compound utilized as a precursor for fused heterocyclic systems?

A10. It serves as a building block for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.